molecular formula C9H6N2O2S B1451755 5-Pyrimidin-2-ylthiophene-2-carboxylic acid CAS No. 656226-79-8

5-Pyrimidin-2-ylthiophene-2-carboxylic acid

Cat. No. B1451755
CAS RN: 656226-79-8
M. Wt: 206.22 g/mol
InChI Key: STGNGJREZGFXOT-UHFFFAOYSA-N
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Description

5-Pyrimidin-2-ylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2S . It has a molecular weight of 206.22 g/mol.


Molecular Structure Analysis

The molecular structure of 5-Pyrimidin-2-ylthiophene-2-carboxylic acid consists of a pyrimidine ring attached to a thiophene ring via a carbon-carbon bond. The thiophene ring is also attached to a carboxylic acid group .


Physical And Chemical Properties Analysis

5-Pyrimidin-2-ylthiophene-2-carboxylic acid is a solid substance . It has a molecular weight of 206.224 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “5-Pyrimidin-2-ylthiophene-2-carboxylic acid”, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-inflammatory Applications

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been reported . Pyrimidines, including “5-Pyrimidin-2-ylthiophene-2-carboxylic acid”, display a range of pharmacological effects including anti-inflammatory .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of sulfur in the thiophene ring contributes to this property .

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This is due to the unique electronic properties of thiophene and its derivatives .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The sulfur atom in the thiophene ring enhances the charge transport properties, making these compounds suitable for OFETs .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . The electron-rich nature of the thiophene ring makes it an excellent component for the emissive layer in OLEDs .

properties

IUPAC Name

5-pyrimidin-2-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-3-2-6(14-7)8-10-4-1-5-11-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGNGJREZGFXOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrimidin-2-ylthiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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